Iron lactate is derived from lactic acid, which is produced naturally through fermentation processes or synthetically from carbohydrates. The compound belongs to the class of organic compounds known as carboxylic acid salts, specifically categorized under organic acids and their derivatives. Its molecular structure features iron coordinated with lactate ions, making it a significant compound in both nutritional and chemical contexts .
Iron lactate can be synthesized through several methods, with one common approach involving the reaction of iron(II) carbonate with lactic acid. The process generally includes the following steps:
This method is noted for its simplicity and high yield (approximately 85%), while minimizing environmental impact by avoiding harmful byproducts .
The molecular structure of iron lactate consists of an iron ion coordinated with two lactate anions. The IUPAC name for iron lactate is lambda²-iron(2+) ion bis(2-hydroxypropanoate). The structural formula can be represented as follows:
The compound appears as a greenish-white crystalline powder with slight metallic taste characteristics.
Iron lactate participates in various chemical reactions, particularly in the context of food science and biochemistry. One notable reaction involves its formation from calcium lactate and iron(II) sulfate:
This reaction highlights the ability of iron lactate to form from other lactate-containing compounds .
Iron lactate has several applications across different fields:
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